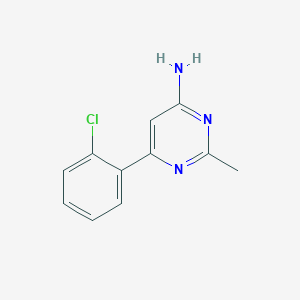

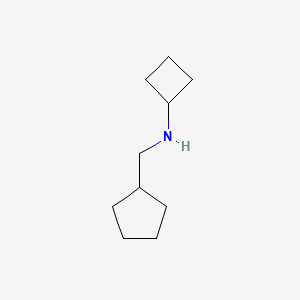

![molecular formula C12H15F3N2O B1464756 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 1184392-98-0](/img/structure/B1464756.png)

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic diamine with a trifluoromethyl pendent group, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was successfully synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride .Aplicaciones Científicas De Investigación

Synthesis of Analogues and Derivatives

Researchers have developed highly diastereoselective synthesis methods for trifluoro-substituted analogues of piperidine alkaloids, including 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol. This compound serves as a key intermediate in creating a range of bioactive molecules, showcasing its pivotal role in the synthesis of complex organic structures Bariau et al., 2006.

Chemical Transformations and Catalysis

In the domain of chemical transformations, this compound has been utilized as a crucial intermediate for developing neuroleptic agents like Fluspirilen and Penfluridol. The synthesis pathway involves strategic steps like rhodium-catalyzed hydroformylation, demonstrating the compound’s versatility in facilitating complex chemical reactions Botteghi et al., 2001.

Anti-tuberculosis Activity

There's a significant interest in exploring the anti-tuberculosis potential of piperidinol analogs. A novel piperidinol compound exhibited promising anti-tuberculosis activity, underscoring the therapeutic prospects of derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol. However, further research is warranted to circumvent the side effects associated with its pharmacological profile Sun et al., 2009.

Anti-neoplastic Properties

The compound's framework has been adapted in the synthesis of novel derivatives with potential anti-cancer activity. A 1, 2, 4 - triazole derivative, showing considerable efficacy against Dalton’s Lymphoma Ascitic in mice, exemplifies the compound's applicability in designing new anti-neoplastic agents Arul & Smith, 2016.

Structural and Functional Insights

Through crystallographic studies, derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol have been analyzed for their structural conformation and potential against multidrug-resistant tuberculosis, highlighting the compound’s significance in the development of novel anti-TB agents Souza et al., 2013.

Direcciones Futuras

Given the limited information available on 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol, future research could focus on elucidating its physical and chemical properties, safety profile, and potential applications. The synthesis and study of similar compounds suggest that it could be of interest in the development of new materials or pharmaceuticals .

Propiedades

IUPAC Name |

1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-8(16)1-2-11(10)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMUHRCFWIMHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

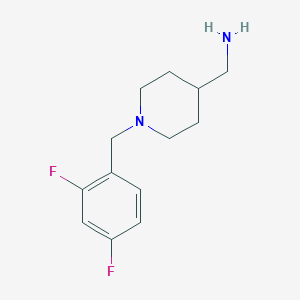

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)

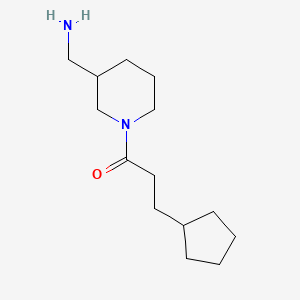

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)